(4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid
CAS No.:
Cat. No.: VC13816951
Molecular Formula: C11H15BO4
Molecular Weight: 222.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15BO4 |
|---|---|
| Molecular Weight | 222.05 g/mol |
| IUPAC Name | [4-(1-methoxy-2-methyl-1-oxopropan-2-yl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C11H15BO4/c1-11(2,10(13)16-3)8-4-6-9(7-5-8)12(14)15/h4-7,14-15H,1-3H3 |
| Standard InChI Key | LMKOTUUORJDUIP-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)C(C)(C)C(=O)OC)(O)O |
| Canonical SMILES | B(C1=CC=C(C=C1)C(C)(C)C(=O)OC)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid belongs to the arylboronic acid family, featuring a phenyl ring with two distinct functional groups:
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A boronic acid group (-B(OH)₂) at the 4-position, enabling participation in cross-coupling reactions.
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A 1-methoxy-2-methyl-1-oxopropan-2-yl group at the 1-position, contributing steric bulk and electronic modulation.
The molecular formula is C₁₁H₁₅BO₄, with a molecular weight of 222.05 g/mol . The SMILES representation, O=C(OC)C(C)(C)C1=CC=C(B(O)O)C=C1, highlights the ketone, methoxy, and boronic acid functionalities .
Computational and Experimental Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 4 | |
| Topological Polar Surface Area | 66.8 Ų | |
| Storage Conditions | Inert atmosphere, 2–8°C |
The compound’s logP (octanol-water partition coefficient) is influenced by the methoxy group, enhancing solubility in polar organic solvents.
Synthesis and Reactivity
Reactivity in Cross-Coupling Reactions
As a boronic acid, the compound participates in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides under palladium catalysis . For example:
The electron-withdrawing ketone group may moderate the boronic acid’s reactivity, requiring optimized conditions (e.g., stronger bases like K₂CO₃) .
Applications in Organic Synthesis
Building Block for Biaryl Scaffolds
The para-substituted boronic acid group enables the synthesis of symmetrical and unsymmetrical biaryl structures, which are prevalent in pharmaceuticals and agrochemicals. For instance, coupling with bromobenzene derivatives could yield diarylketones with potential biological activity .
Functional Group Compatibility
The methoxy and ketone groups tolerate common coupling conditions, allowing post-functionalization. This versatility is critical for constructing complex molecules like kinase inhibitors or fluorescent dyes.
Future Research Directions
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Synthetic Methodology: Developing enantioselective routes to access chiral derivatives.
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Drug Discovery: High-throughput screening against oncology and infectious disease targets.
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Smart Materials: Incorporating the compound into stimuli-responsive hydrogels or sensors.
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